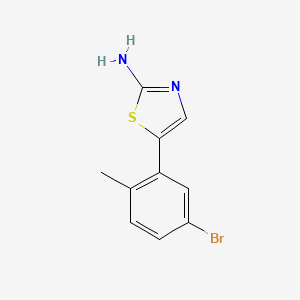
4-(benzyloxy)dihydrofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)dihydrofuran-3(2H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by a furan ring that is partially saturated and substituted with a benzyloxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)dihydrofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of α’-hydroxyenones in the presence of a catalytic amount of strong acid, such as toluene, under reflux conditions . This method provides the dihydrofuran-3(2H)-one structure via a formal 5-endo-trig cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反応の分析
Types of Reactions
4-(Benzyloxy)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-(Benzyloxy)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism by which 4-(benzyloxy)dihydrofuran-3(2H)-one exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Dihydrofuran-3(2H)-one: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
2,3-Dihydrofuran: A simpler structure that may not provide the same level of reactivity or specificity.
Benzyloxy-substituted furans: These compounds share the benzyloxy group but differ in the degree of saturation and position of substitution.
Uniqueness
4-(Benzyloxy)dihydrofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
4-phenylmethoxyoxolan-3-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChIキー |
QMNAIDUKHKVICE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)CO1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)


![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)

![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)

![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)






